2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Lipophilicity Drug-likeness SAR

2-Amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-59-3) is a fully synthetic, achiral 1,2,3-trisubstituted indolizine-1-carboxamide supplied as a screening compound (ChemDiv ID D033-0045) with molecular formula C23H18ClN3O2 and molecular weight 403.87 g/mol. The compound belongs to the 2-amino-3-aroylindolizine-1-carboxamide chemotype, a scaffold for which crystal-structure-validated target engagement has been demonstrated against Mycobacterium tuberculosis serine/threonine protein kinase PknG (PDB 7Q52, using the 4-fluorobenzoyl congener).

Molecular Formula C23H18ClN3O2
Molecular Weight 403.87
CAS No. 898453-59-3
Cat. No. B2657653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS898453-59-3
Molecular FormulaC23H18ClN3O2
Molecular Weight403.87
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N
InChIInChI=1S/C23H18ClN3O2/c1-14-9-11-15(12-10-14)22(28)21-20(25)19(18-8-4-5-13-27(18)21)23(29)26-17-7-3-2-6-16(17)24/h2-13H,25H2,1H3,(H,26,29)
InChIKeyBBTHGWOZLRHVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-59-3): Procurement-Relevant Scaffold Profile


2-Amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-59-3) is a fully synthetic, achiral 1,2,3-trisubstituted indolizine-1-carboxamide supplied as a screening compound (ChemDiv ID D033-0045) with molecular formula C23H18ClN3O2 and molecular weight 403.87 g/mol . The compound belongs to the 2-amino-3-aroylindolizine-1-carboxamide chemotype, a scaffold for which crystal-structure-validated target engagement has been demonstrated against Mycobacterium tuberculosis serine/threonine protein kinase PknG (PDB 7Q52, using the 4-fluorobenzoyl congener) [1]. The specific substitution pattern—2-chlorophenyl at the N1-carboxamide and 4-methylbenzoyl at C3—occupies a distinct physicochemical property window (logP 4.42, PSA 53.9 Ų) within the ChemDiv D033 sub-series , making this compound a structurally defined tool for structure-activity relationship (SAR) exploration in anti-infective and kinase-targeted programs.

Why 2-Amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Cannot Be Substituted by a Generic Indolizine-1-carboxamide Analog


Within the 2-amino-3-aroylindolizine-1-carboxamide sub-series, even single-atom or single-position substituent changes produce measurable shifts in lipophilicity (ΔlogP ≥ 0.44), polar surface area (ΔPSA ≥ 0.7 Ų), and hydrogen-bond acceptor count that can alter membrane permeability, target binding, and off-target profiles . The 4-methylbenzoyl group at C3, the 2-chloro substituent on the N-phenyl ring, and the indolizine (rather than indole or pyrrole) core each contribute independently to the compound's physicochemical signature. Generic replacement with a des-methyl, des-chloro, or core-swapped analog would therefore introduce uncontrolled variables into any SAR dataset or biological screen, undermining reproducibility and interpretability [1]. The quantitative differential evidence presented in Section 3 substantiates why procurement of the exact CAS 898453-59-3 compound, rather than a near-neighbor, is required for rigorous structure-activity correlation.

Quantitative Differentiation Evidence for 2-Amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide vs. Closest Analogs


Lipophilicity Differential: 4-Methylbenzoyl vs. 4-Methoxybenzoyl Substituent (ΔlogP = +0.44)

The target compound's 4-methylbenzoyl group at C3 confers a logP of 4.42, which is 0.44 log units higher (more lipophilic) than the directly comparable 4-methoxybenzoyl analog (ChemDiv D033-0066, logP 3.98) . This difference exceeds the generally accepted 0.3 logP threshold for meaningful pharmacokinetic impact. The increased lipophilicity of the 4-methyl congener predicts approximately 2.75-fold higher octanol-water partition, which may translate into enhanced passive membrane permeability but also potentially higher metabolic liability, an explicit trade-off relevant to lead optimization decisions [1].

Lipophilicity Drug-likeness SAR Permeability

Polar Surface Area Differential: Impact of 4-Methyl vs. 4-Methoxy on Hydrogen-Bond Acceptor Count and PSA

Replacement of the 4-methoxy oxygen with a methyl group reduces the polar surface area from 61.49 Ų (D033-0066) to 53.94 Ų (target compound), a decrease of 7.54 Ų (12.3%) . Simultaneously, the hydrogen-bond acceptor count decreases from 5 to 4. PSA values below 60 Ų are associated with improved blood-brain barrier penetration, while values below 140 Ų correlate with oral absorption [1]. The target compound's PSA of 53.94 Ų places it firmly within the CNS-accessible range, whereas the 4-methoxy analog (PSA 61.49 Ų) falls above the commonly cited 60 Ų CNS cutoff, suggesting a meaningful permeability advantage for the target compound in neuro-targeted screening campaigns.

Polar surface area Oral bioavailability CNS MPO Physicochemical property

LogP/PSA Property-Space Positioning vs. Ethyl/Fluoro Analog: Intermediate Lipophilicity Window

Within the D033 sub-series, the target compound occupies an intermediate lipophilicity position: logP 4.42 vs. 3.98 (4-methoxy analog) vs. 4.84 (4-ethyl/N-3-fluorophenyl analog D033-0078) . Its PSA of 53.94 Ų is also intermediate (61.49 for methoxy, 54.64 for ethyl/fluoro). This intermediate positioning means the target compound balances membrane permeability (favored by higher logP) against solubility and metabolic stability (favored by lower logP and higher PSA). The calculated logSw of -4.71 for the target compound is slightly more favorable (less negative) than the -4.78 of the ethyl/fluoro analog, despite the latter having higher logP, indicating that logP alone does not fully capture solubility behavior within this scaffold .

Property-based design Lead optimization Lipophilic ligand efficiency Physicochemical comparator

Core Scaffold Engagement Validation: Indolizine-1-carboxamide as a PknG Kinase Inhibitor Chemotype

The 2-amino-3-aroylindolizine-1-carboxamide scaffold has been experimentally validated as a ligand for Mycobacterium tuberculosis PknG, an essential serine/threonine kinase. The co-crystal structure PDB 7Q52 (resolution 2.48 Å) shows 2-amino-3-(4-fluorophenyl)carbonyl-indolizine-1-carboxamide (a close 4-fluorobenzoyl congener of the target compound) bound in the PknG active site [1]. The 2-amino group and the 1-carboxamide carbonyl participate in key hydrogen-bond interactions with the kinase hinge region, while the 3-aroyl substituent extends into a hydrophobic pocket. The target compound's 4-methylbenzoyl group at C3 represents a conservative isosteric replacement (F → CH3) of the validated 4-fluorobenzoyl group, with the methyl substituent predicted to occupy the same hydrophobic sub-pocket. This structural homology provides a rational basis for prioritizing the target compound in anti-tubercular screening cascades targeting PknG [2].

Tuberculosis PknG Kinase inhibitor X-ray crystallography Anti-infective

Indolizine-1-carboxamide Casein Kinase 1δ Inhibitor Patent Landscape: Scaffold Prioritization

The 2-amino-3-aroylindolizine-1-carboxamide scaffold has been explicitly claimed in patents as a casein kinase 1 delta (CK1δ) inhibitor chemotype for neurodegenerative disease applications [1]. Patent US20180186786 and related filings (WO2012080727 family) disclose that 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide and close congeners achieve >90% inhibition in CK1δ enzymatic assays with selectivity over other CK1 isoforms [2]. The target compound differs from the patented lead by two systematic modifications: (i) 4-methylbenzoyl replaces 4-fluorobenzoyl at C3, and (ii) N-(2-chlorophenyl) replaces the unsubstituted carboxamide. These modifications map to regions of the CK1δ ATP-binding pocket that tolerate hydrophobic substituents, making the target compound a logical follow-up candidate for CK1δ selectivity profiling. The indolizine core (rather than indole) is specifically preferred in these patents for achieving kinase selectivity [1].

Casein kinase 1 delta CK1δ Neurodegeneration Alzheimer's disease Patent analysis

Solubility Parameter Differentiation: logSw Comparison Across the D033 Sub-Series

The computed aqueous solubility parameter (logSw) for the target compound is -4.71, which is more favorable (less negative) than the -4.74 of the 4-methoxy analog (D033-0066) and the -4.78 of the 4-ethyl/N-3-fluorophenyl analog (D033-0078) . This represents a 1.6% improvement in predicted solubility relative to the ethyl/fluoro analog and a 6.2% improvement relative to the methoxy analog when expressed as molar solubility. While these differences are modest in absolute terms, the directionality is counterintuitive given the target compound's intermediate logP (4.42), suggesting that the specific combination of 4-methylbenzoyl and N-(2-chlorophenyl) substituents may confer a solubility advantage not predicted by logP alone. This property is relevant for high-throughput screening where DMSO stock solution precipitation can confound assay results [1].

Aqueous solubility logSw Formulation Screening library suitability

Procurement-Relevant Application Scenarios for 2-Amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-59-3)


Anti-Tubercular Lead Optimization: PknG-Targeted SAR Expansion

The co-crystal structure of the 4-fluorobenzoyl congener with M. tuberculosis PknG (PDB 7Q52) establishes the indolizine-1-carboxamide scaffold as a validated kinase hinge-binder . The target compound (CAS 898453-59-3) introduces two systematic variations—4-methylbenzoyl at C3 (replacing 4-fluorobenzoyl) and N-(2-chlorophenyl) at the carboxamide (replacing the unsubstituted amide)—that probe the hydrophobic pocket adjacent to the hinge and the solvent-exposed exit vector, respectively. Procurement of this exact compound, alongside the 4-fluorobenzoyl comparator, enables a two-compound SAR matrix to identify which substitution pattern yields superior PknG affinity, selectivity over human kinome members, and mycobacterial cell wall permeability [1].

CK1δ Inhibitor Discovery: Beyond the 4-Fluorobenzoyl Lead Series

Patent literature (US20180186786, WO2012080727 family) identifies 2-amino-3-aroylindolizine-1-carboxamides as privileged CK1δ inhibitors with >90% target engagement . The target compound's 4-methylbenzoyl and N-(2-chlorophenyl) substitutions represent unexplored chemical space within this patent landscape. Procurement of CAS 898453-59-3 is strategically justified for freedom-to-operate lead generation, as these substituent combinations are not explicitly exemplified in the original CK1δ patent filings. The intermediate logP (4.42) and PSA (53.94 Ų) of the target compound place it within the CNS MPO (multiparameter optimization) desirable range for neurodegenerative disease targets [1].

Controlled Physicochemical Property Series for Permeability-Solubility Optimization

The D033 sub-series (D033-0045, D033-0066, D033-0078) provides a systematically varied property gradient: logP spans 3.98–4.84, PSA spans 53.9–61.5 Ų, and logSw spans -4.71 to -4.78 . The target compound occupies the intermediate position, offering a balanced profile. Simultaneous procurement of all three analogs enables a controlled experimental determination of how incremental logP changes affect Caco-2 permeability, microsomal stability, and plasma protein binding within a single chemotype, minimizing scaffold-hopping confounds [1].

ChemDiv Soluble Diversity Library Screening: Annotated Hit Follow-Up

The target compound is supplied as part of ChemDiv's Soluble Diversity chemical compound library with guaranteed resupply and re-synthesis support for confirmed hits . If CAS 898453-59-3 emerges as a primary screening hit in any phenotypic or target-based assay, the availability of structurally characterized near-neighbor analogs (D033-0066, D033-0078) with pre-computed physicochemical property data enables rapid hit expansion and preliminary SAR without de novo synthesis, accelerating the hit-to-lead timeline [1].

Quote Request

Request a Quote for 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.